N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3-methyl-4-nitrobenzamide
Description
N-[2-(Dimethylamino)-2-(Naphthalen-1-yl)ethyl]-3-methyl-4-nitrobenzamide is a benzamide derivative featuring a dimethylaminoethyl side chain substituted with a naphthalen-1-yl group and a nitro-functionalized aromatic ring. The nitro group at the 4-position of the benzamide ring is electron-withdrawing, which may influence reactivity in further chemical modifications or interactions with biological targets.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-13-17(11-12-20(15)25(27)28)22(26)23-14-21(24(2)3)19-10-6-8-16-7-4-5-9-18(16)19/h4-13,21H,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHYTEOSISIFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3-methyl-4-nitrobenzamide, often referred to as DMN, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for DMN is C19H22N4O2. The compound features a naphthalene moiety, a dimethylamino group, and a nitrobenzamide structure, which contribute to its pharmacological profile. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that DMN may exert its biological effects through several mechanisms:
- Receptor Interaction : DMN is believed to interact with specific G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction pathways. This interaction can lead to changes in intracellular calcium levels and activation of downstream signaling cascades .
- Enzymatic Modulation : The compound may influence the activity of certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and efficacy.
Antitumor Activity
Several studies have investigated the antitumor properties of DMN. For instance:
- In Vitro Studies : DMN demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- In Vivo Studies : Animal models treated with DMN showed reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent.
Antimicrobial Properties
Preliminary investigations have also suggested that DMN possesses antimicrobial activity:
- Bacterial Inhibition : In vitro tests indicated that DMN could inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess potency .
Data Tables
Below is a summary table highlighting key findings related to the biological activity of DMN:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(Dimethylamino)ethyl]-4-nitrobenzamide (CAS: 347907-60-2)
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 237.25 g/mol
- Key Differences: Lacks the naphthalen-1-yl substituent and the 3-methyl group on the benzamide ring. The absence of the naphthalene ring reduces molecular weight and lipophilicity compared to the target compound.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Molecular Features : Contains a 3-methylbenzamide backbone with a hydroxy-dimethylethyl side chain.
- Key Differences: Replaces the dimethylamino-naphthalenylethyl group with a hydroxy-tertiary alcohol moiety. The hydroxyl group enables hydrogen bonding, increasing solubility in aqueous media compared to the nitro-containing target compound.
Thiourea Derivatives with Naphthalen-1-yl Substituents
- Example: 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea
- Molecular Formula : C₂₉H₃₁N₃S
- Molecular Weight : 453.64 g/mol
- Key Differences: Thiourea backbone (C=S) instead of benzamide (C=O), altering hydrogen-bonding capacity and electronic properties.
Quinoline Carboxamide Derivatives
- Example: N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride
- Molecular Formula : C₁₅H₂₀ClN₃O₂
- Molecular Weight : 309.79 g/mol
- Key Differences: Quinoline ring system provides aromaticity and π-stacking capabilities, contrasting with the nitrobenzamide’s electron-deficient aromatic ring. The hydroxy group at the 4-position may engage in acid-base interactions, unlike the nitro group in the target compound .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₂₃H₂₅N₃O₃* | ~403.47 | Nitro, dimethylamino, naphthalene | High lipophilicity, electron-deficient ring |
| N-[2-(Dimethylamino)ethyl]-4-nitrobenzamide | C₁₁H₁₅N₃O₃ | 237.25 | Nitro, dimethylamino | Lower steric hindrance, simpler structure |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | 207.27 | Hydroxy, methylbenzamide | N,O-bidentate directing group |
| Thiourea-naphthalene derivative | C₂₉H₃₁N₃S | 453.64 | Thiourea, naphthalene | Chiral centers, potential catalysis |
| Quinoline carboxamide hydrochloride | C₁₅H₂₀ClN₃O₂ | 309.79 | Quinoline, hydroxy, dimethylamino | π-stacking, acid-base interactions |
*Estimated based on structural analogy to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
